Synthesis of 7'-O-DMT-morpholino thymine phosphoramidite
Synthesis of 7'-O-DMT-morpholino thymine phosphoramidite
An In-depth Technical Guide to the Synthesis of 5'-O-DMT-Morpholino Thymine (B56734) Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5'-O-DMT-morpholino thymine phosphoramidite, a key building block in the production of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are synthetic analogs of nucleic acids that have gained significant attention as therapeutic agents for their ability to modulate gene expression.[1][2][3] This document outlines the synthetic pathway, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.
Synthetic Pathway Overview
The synthesis of 5'-O-DMT-morpholino thymine phosphoramidite involves a multi-step process that begins with the commercially available ribonucleoside, ribothymidine. The core of the synthesis is the oxidative cleavage of the ribose ring, followed by reductive amination to form the characteristic morpholino scaffold. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the final step involves phosphitylation to introduce the reactive phosphoramidite moiety, making it suitable for solid-phase oligonucleotide synthesis.[4]
The overall synthetic scheme can be visualized as follows:
Caption: Overall synthetic pathway for 5'-O-DMT-morpholino thymine phosphoramidite.
Experimental Protocols
The following sections provide detailed step-by-step procedures for each key reaction in the synthesis.
Synthesis of 5'-O-Dimethoxytrityl-ribothymidine
This initial step protects the 5'-hydroxyl group of ribothymidine to prevent side reactions in subsequent steps.
Protocol:
-
Dissolve ribothymidine in anhydrous pyridine in a round-bottom flask under an argon atmosphere.
-
Add 1.2 to 1.3 molar equivalents of dimethoxytrityl chloride (DMT-Cl) to the solution.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding methanol.
-
Perform an aqueous work-up to remove pyridine and other water-soluble impurities.
-
Purify the crude product by silica (B1680970) gel chromatography to yield 5'-O-DMT-ribothymidine.
| Parameter | Value | Reference |
| Starting Material | Ribothymidine | [4] |
| Reagent | Dimethoxytrityl chloride (DMT-Cl) | [4][5] |
| Solvent | Anhydrous Pyridine | [4][5] |
| Molar Ratio | 1.2-1.3 eq. of DMT-Cl | [5] |
| Reaction Time | Monitored by TLC | |
| Purification | Silica Gel Chromatography |
Synthesis of 5'-O-DMT-Morpholino Thymine
This is the core step where the morpholino ring is formed.
Protocol:
-
Dissolve 5'-O-DMT-ribothymidine in methanol.[4]
-
Add 1.2 equivalents of sodium periodate (B1199274) (NaIO₄) and 1.2 equivalents of ammonium biborate tetrahydrate.[4] The periodate cleaves the vicinal diols of the ribose ring to form a dialdehyde intermediate.
-
The dialdehyde intermediate reacts in situ with the ammonium source to form a dihydroxy morpholino derivative.
-
Without purification of the intermediate, add 2.0 equivalents of sodium cyanoborohydride (NaCNBH₃) and 2.0 equivalents of acetic acid to the reaction mixture.[4] This step reduces the dihydroxy intermediate to the stable morpholino ring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by silica gel chromatography to obtain 5'-O-DMT-morpholino thymine.
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-ribothymidine | [4] |
| Reagents | Sodium periodate, Ammonium biborate tetrahydrate, Sodium cyanoborohydride, Acetic acid | [4][6] |
| Solvent | Methanol | [4] |
| Molar Ratios | 1.2 eq. NaIO₄, 1.2 eq. Ammonium biborate, 2.0 eq. NaCNBH₃, 2.0 eq. AcOH | [4] |
| Purification | Silica Gel Chromatography |
Synthesis of 5'-O-DMT-Morpholino Thymine Phosphoramidite
The final step is the phosphitylation of the morpholino nucleoside to introduce the phosphoramidite group, which is essential for oligonucleotide synthesis.
Protocol:
-
Dissolve the 5'-O-DMT-morpholino thymine in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add 1.2 equivalents of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.[2]
-
Add 0.5 equivalents of 4,5-dicyanoimidazole (B129182) (DCI) as an activator.[2][4]
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction and perform a standard work-up.
-
Purify the resulting phosphoramidite by silica gel chromatography. The final product is obtained as a white foam.
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-morpholino thymine | |
| Reagents | 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, 4,5-dicyanoimidazole (DCI) | [2][4] |
| Solvent | Anhydrous Dichloromethane | [2] |
| Molar Ratios | 1.2 eq. Phosphitylating agent, 0.5 eq. DCI | [4] |
| Yield | ~86% | [2] |
| Purification | Silica Gel Chromatography |
Application in Solid-Phase Oligonucleotide Synthesis
The synthesized 5'-O-DMT-morpholino thymine phosphoramidite is a key reagent for the automated solid-phase synthesis of PMOs. The synthesis cycle is analogous to standard DNA/RNA synthesis but with some modifications.
Caption: Standard solid-phase synthesis cycle for morpholino oligonucleotides.
The detritylation step removes the DMT protecting group from the 5'-hydroxyl of the growing chain.[7] The coupling step involves the reaction of the free 5'-hydroxyl with the activated phosphoramidite monomer.[7] Any unreacted hydroxyl groups are then capped to prevent the formation of deletion sequences.[7] Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphorodiamidate linkage.[2] This cycle is repeated until the desired oligonucleotide sequence is synthesized. The final product is then cleaved from the solid support and deprotected.[2][7]
Conclusion
The synthesis of 5'-O-DMT-morpholino thymine phosphoramidite is a well-established process that is crucial for the production of morpholino oligonucleotides. The protocols outlined in this guide, derived from published literature, provide a robust framework for researchers and drug development professionals working in the field of antisense therapeutics. The use of phosphoramidite chemistry allows for the efficient and automated synthesis of these important molecules on a solid support.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20220144867A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]
- 5. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
